N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide
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Description
N-butyl-2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19FN4O3 and its molecular weight is 370.384. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds with 1,3,4-oxadiazole derivatives, similar to the one , have been synthesized and evaluated for their antimicrobial properties. These compounds exhibit significant inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi, highlighting their potential in developing new antimicrobial agents. The presence of fluorine atoms and other specific substituents enhances these antimicrobial properties, suggesting a role in the design of compounds with increased efficacy against bacterial and fungal pathogens (Parikh & Joshi, 2014).
Anticancer Activity
The structural motif of 1,3,4-oxadiazole, when incorporated into compounds, has been associated with anticancer activities. Various derivatives have been synthesized and tested against different cancer cell lines, indicating the potential of these compounds in cancer therapy. The activity is influenced by the structural features, such as the presence of specific substituents which can enhance the anticancer efficacy, making these compounds promising candidates for further development as anticancer agents (Zhang et al., 2005).
Enzyme Inhibition
Compounds bearing the 1,3,4-oxadiazole ring have also been investigated for their ability to inhibit various enzymes, indicating potential therapeutic applications in diseases related to enzyme dysfunction. This includes the inhibition of enzymes like acetyl- and butyrylcholinesterase, which are targets in the treatment of conditions like Alzheimer's disease. The inhibition potency varies with different derivatives, offering insights into structure-activity relationships essential for designing more effective inhibitors (Pflégr et al., 2022).
Fluorescence Imaging and Sensing
The 1,3,4-oxadiazole derivatives have found applications in the development of fluorescent chemosensors for metal ions, which are crucial in biological and environmental monitoring. These sensors exhibit selective and sensitive responses to specific metal ions, such as Zn2+, in aqueous solutions and have been applied in fluorescence imaging within living cells. This highlights their utility in biochemical research and diagnostics (Zhou et al., 2012).
Properties
IUPAC Name |
N-butyl-2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O3/c1-2-3-10-21-16(25)12-24-11-4-5-15(19(24)26)18-22-17(23-27-18)13-6-8-14(20)9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIOPSLVLRXNRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CN1C=CC=C(C1=O)C2=NC(=NO2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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